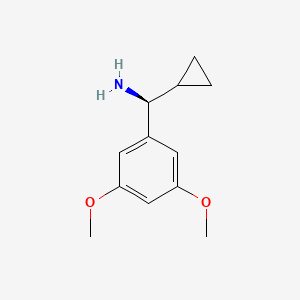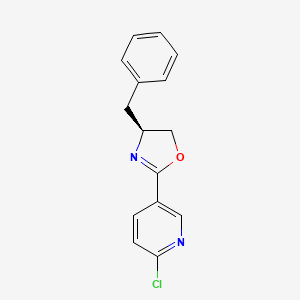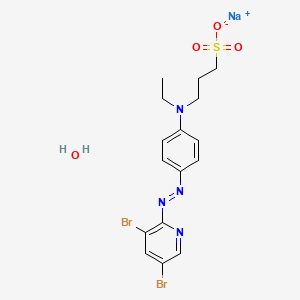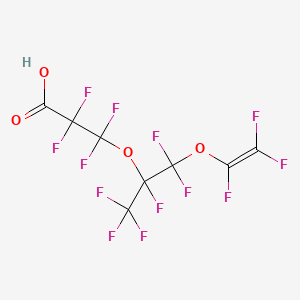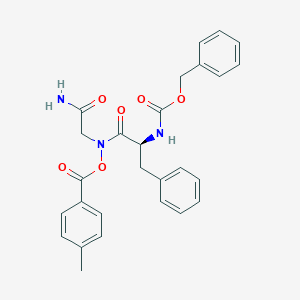![molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring. The molecular formula of this compound is C14H14OS, and it has a molecular weight of 230.32 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl compound with a methylthiol reagent in the presence of a base.
Introduction of Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved by reacting the biphenyl compound with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl derivatives
科学研究应用
Chemistry
In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.
Medicine
In medicine, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is investigated for its therapeutic potential. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The methanol group may also play a role in the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]acetonitrile: This compound has a similar structure but with an acetonitrile group instead of a methanol group.
4-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl: This compound has a methyl group instead of a methanol group.
Uniqueness
The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H14OS |
|---|---|
分子量 |
230.33 g/mol |
IUPAC 名称 |
[4-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 |
InChI 键 |
IMJUIJRAAQVLQP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
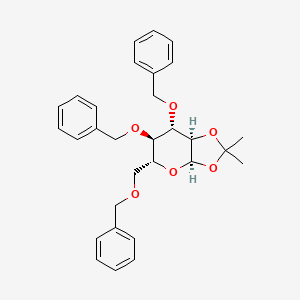
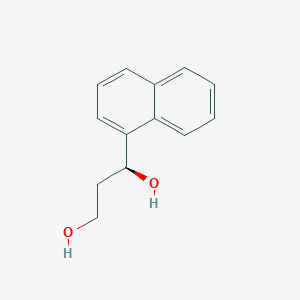
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
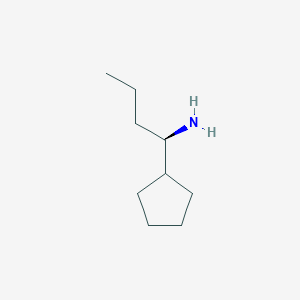
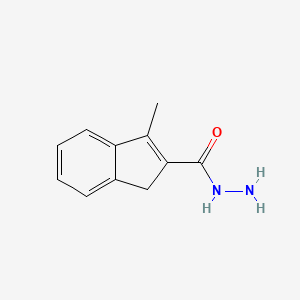

![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
